N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16152764
Molecular Formula: C24H22BrN5O2S
Molecular Weight: 524.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22BrN5O2S |
|---|---|
| Molecular Weight | 524.4 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H22BrN5O2S/c1-3-32-20-9-7-19(8-10-20)30-23(17-5-4-12-26-14-17)28-29-24(30)33-15-22(31)27-21-11-6-18(25)13-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,31) |
| Standard InChI Key | QCODQYUYSOMGDO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Br)C)C4=CN=CC=C4 |
Introduction
N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazole derivatives. It features a unique structure that includes a brominated phenyl group, an ethoxy-substituted phenyl moiety, a pyridine ring, and a triazole ring, all connected through a sulfanyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.
Chemical Formula and Molecular Weight
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Molecular Formula: CHBrNOS
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Molecular Weight: Approximately 540 g/mol
Synthesis
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions. These steps require precise control of reaction conditions, including temperature, solvent, and time, to ensure high yields and purity of the final product.
Synthetic Steps
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Formation of the Triazole Ring: This involves condensation and cyclization reactions using appropriate starting materials.
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Introduction of the Pyridine and Ethoxyphenyl Moieties: These are incorporated through further condensation and substitution reactions.
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Final Coupling with the Brominated Phenyl Group: This step involves forming the sulfanyl linkage.
Biological Activities
N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits potential biological activities, including:
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Antibacterial Activity: Preliminary screenings indicate effectiveness against various bacterial strains.
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Antifungal Activity: The compound's structural features suggest potential antifungal properties.
Data Table: Comparison of Related Triazole Derivatives
| Compound | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Approximately 470 g/mol | Antibacterial |
| N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Approximately 484.4 g/mol | Potential Biological Interactions |
| N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Approximately 540 g/mol | Potential Antibacterial and Antifungal |
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